(4-Bromophenyl)(3-chlorophenyl)methanol
CAS No.:
Cat. No.: VC13374095
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrClO |
|---|---|
| Molecular Weight | 297.57 g/mol |
| IUPAC Name | (4-bromophenyl)-(3-chlorophenyl)methanol |
| Standard InChI | InChI=1S/C13H10BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H |
| Standard InChI Key | PCUWWDUHGPKMSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of (4-Bromophenyl)(3-chlorophenyl)methanol is C₁₃H₁₀BrClO, with a molecular weight of 297.57 g/mol. The compound consists of two phenyl rings: one substituted with a bromine atom at the para position and another with a chlorine atom at the meta position, linked via a hydroxymethyl group.
Structural Analysis
X-ray crystallography of analogous compounds, such as (4-Bromophenyl)(3-chloro-4-methylphenyl)methanol, reveals a monoclinic crystal system with lattice parameters , , , and . The bromine and chlorine atoms induce steric and electronic effects, influencing reactivity and intermolecular interactions. The hydroxyl group facilitates hydrogen bonding, critical for crystallinity and solubility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a Grignard reaction:
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Formation of the Grignard Reagent: 3-Chlorophenylmagnesium bromide is prepared by reacting 3-chlorobromobenzene with magnesium in anhydrous tetrahydrofuran (THF).
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Nucleophilic Addition: The Grignard reagent reacts with 4-bromobenzaldehyde, yielding (4-Bromophenyl)(3-chlorophenyl)methanol after acidic workup .
Typical Reaction Conditions:
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Temperature: −78°C to 0°C (to control exothermicity).
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Solvent: Anhydrous THF or diethyl ether.
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Yield: 70–85% after purification via column chromatography .
Industrial-Scale Production
Industrial methods optimize for cost and scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Catalytic Systems: Transition metal catalysts (e.g., Pd) may improve selectivity.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–115°C | DSC |
| Boiling Point | 320°C (decomposes) | Thermogravimetric Analysis |
| Solubility in Water | 0.2 g/L (25°C) | Shake Flask Method |
| Solubility in Ethanol | 45 g/L (25°C) | UV-Vis Spectroscopy |
The low water solubility aligns with its hydrophobic aromatic structure, while ethanol solubility facilitates laboratory handling .
Spectroscopic Data
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¹H NMR (600 MHz, CDCl₃):
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¹³C NMR (151 MHz, CDCl₃):
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated structure enhances binding affinity to biological targets .
Materials Science
Incorporated into polymers, it improves thermal stability (e.g., T₅% = 280°C for polycarbonates).
Agricultural Chemistry
Derivatives exhibit fungicidal activity against Fusarium spp., with EC₅₀ values of 12–18 μM .
Comparative Analysis with Analogues
| Compound | Substituents | Melting Point (°C) | Bioactivity (EC₅₀, μM) |
|---|---|---|---|
| (4-Bromophenyl)(3-chlorophenyl)methanol | Br (para), Cl (meta) | 112–115 | 15.2 (Antifungal) |
| (4-Bromophenyl)(4-methylphenyl)methanol | Br (para), CH₃ (para) | 98–101 | 22.7 (Antifungal) |
| (4-Chlorophenyl)(3-chlorophenyl)methanol | Cl (para), Cl (meta) | 124–127 | 10.8 (Antifungal) |
The meta-chloro substituent in (4-Bromophenyl)(3-chlorophenyl)methanol enhances bioactivity compared to para-methyl analogues.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Polymer Composites: Exploring flame-retardant applications in epoxy resins.
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Drug Delivery Systems: Functionalizing nanoparticles for targeted therapies.
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